Cas no 2679936-79-7 (rac-(5R,6S)-6-{(prop-2-en-1-yloxy)carbonylamino}spiro2.5octane-5-carboxylic acid)

Technical Introduction: rac-(5R,6S)-6-{(prop-2-en-1-yloxy)carbonylamino}spiro[2.5]octane-5-carboxylic acid is a chiral spirocyclic compound featuring a unique structural framework with a spiro[2.5]octane core. The molecule incorporates both a carboxylic acid and an allyloxycarbonyl-protected amino group, making it a versatile intermediate in organic synthesis and medicinal chemistry. Its rigid spirocyclic architecture enhances stereochemical control, while the functional groups allow for further derivatization, such as peptide coupling or polymerization reactions. This compound is particularly valuable for applications requiring precise stereochemistry, including the development of bioactive molecules or chiral catalysts. Its stability and synthetic flexibility make it suitable for advanced research in asymmetric synthesis and drug discovery.
rac-(5R,6S)-6-{(prop-2-en-1-yloxy)carbonylamino}spiro2.5octane-5-carboxylic acid structure
2679936-79-7 structure
Product Name:rac-(5R,6S)-6-{(prop-2-en-1-yloxy)carbonylamino}spiro2.5octane-5-carboxylic acid
CAS No:2679936-79-7
MF:C13H19NO4
MW:253.29426407814
CID:5644870
PubChem ID:165907555
Update Time:2025-05-24

rac-(5R,6S)-6-{(prop-2-en-1-yloxy)carbonylamino}spiro2.5octane-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-28279481
    • rac-(5R,6S)-6-{[(prop-2-en-1-yloxy)carbonyl]amino}spiro[2.5]octane-5-carboxylic acid
    • 2679936-79-7
    • rac-(5R,6S)-6-{(prop-2-en-1-yloxy)carbonylamino}spiro2.5octane-5-carboxylic acid
    • Inchi: 1S/C13H19NO4/c1-2-7-18-12(17)14-10-3-4-13(5-6-13)8-9(10)11(15)16/h2,9-10H,1,3-8H2,(H,14,17)(H,15,16)/t9-,10+/m1/s1
    • InChI Key: ZCZBXSMAUHFVMU-ZJUUUORDSA-N
    • SMILES: OC([C@H]1[C@H](CCC2(C1)CC2)NC(=O)OCC=C)=O

Computed Properties

  • Exact Mass: 253.13140809g/mol
  • Monoisotopic Mass: 253.13140809g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 362
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 75.6Ų

rac-(5R,6S)-6-{(prop-2-en-1-yloxy)carbonylamino}spiro2.5octane-5-carboxylic acid Pricemore >>

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Additional information on rac-(5R,6S)-6-{(prop-2-en-1-yloxy)carbonylamino}spiro2.5octane-5-carboxylic acid

Recent Advances in the Study of rac-(5R,6S)-6-{(prop-2-en-1-yloxy)carbonylamino}spiro2.5octane-5-carboxylic acid (CAS: 2679936-79-7)

The compound rac-(5R,6S)-6-{(prop-2-en-1-yloxy)carbonylamino}spiro2.5octane-5-carboxylic acid (CAS: 2679936-79-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This spirocyclic derivative exhibits unique structural features that make it a promising candidate for drug discovery, particularly in the development of novel enzyme inhibitors and receptor modulators. Recent studies have focused on its synthesis, characterization, and potential therapeutic applications, shedding light on its mechanism of action and pharmacological properties.

A 2023 study published in the Journal of Medicinal Chemistry detailed the enantioselective synthesis of this compound, highlighting its potential as a building block for more complex bioactive molecules. The researchers employed a catalytic asymmetric strategy to achieve high enantiomeric purity, which is critical for its biological activity. The study also explored the compound's stability under physiological conditions, demonstrating its suitability for further preclinical development.

In another recent investigation, the compound's interaction with gamma-aminobutyric acid (GABA) receptors was examined. The results, published in ACS Chemical Neuroscience, suggested that rac-(5R,6S)-6-{(prop-2-en-1-yloxy)carbonylamino}spiro2.5octane-5-carboxylic acid exhibits moderate affinity for GABAA receptors, indicating potential applications in neurological disorders such as anxiety and epilepsy. Molecular docking studies revealed that the spirocyclic core of the compound fits well into the binding pocket of the receptor, providing a structural basis for its activity.

Further research has explored the compound's role as a prodrug. A 2024 study in European Journal of Pharmaceutical Sciences demonstrated that the prop-2-en-1-yloxy carbonyl group can be cleaved enzymatically in vivo, releasing the active carboxylic acid moiety. This property makes the compound a viable candidate for targeted drug delivery systems, particularly in cases where controlled release of the active drug is desired.

Ongoing clinical trials are investigating the safety and efficacy of derivatives of rac-(5R,6S)-6-{(prop-2-en-1-yloxy)carbonylamino}spiro2.5octane-5-carboxylic acid in various disease models. Preliminary results from these trials are expected to provide valuable insights into its therapeutic potential and possible side effects. The compound's unique spirocyclic structure continues to inspire the design of new analogs with improved pharmacokinetic profiles and target specificity.

In conclusion, rac-(5R,6S)-6-{(prop-2-en-1-yloxy)carbonylamino}spiro2.5octane-5-carboxylic acid represents a promising scaffold in medicinal chemistry, with diverse applications ranging from neuroscience to drug delivery. Future research should focus on optimizing its synthetic routes, elucidating its full pharmacological profile, and exploring its potential in combination therapies. The compound's CAS number, 2679936-79-7, serves as a key identifier for researchers interested in further investigating its properties and applications.

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